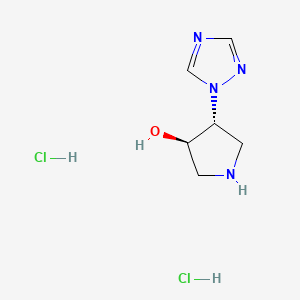![molecular formula C13H20Cl2N2 B13487725 (1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B13487725.png)
(1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5S)-3-Benzyl-3,8-diazabicyclo[321]octane dihydrochloride is a bicyclic compound that features a diazabicyclo[321]octane core with a benzyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method involves the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure . Another approach is the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study the interactions of bicyclic amines with biological targets. Its structure allows for the exploration of binding affinities and mechanisms of action .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes .
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its stability and reactivity make it suitable for various applications .
Mécanisme D'action
The mechanism of action of (1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride involves its interaction with specific molecular targets. The diazabicyclo[3.2.1]octane core can interact with receptors or enzymes, modulating their activity. The benzyl group may enhance binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,5S)-3-Azabicyclo[3.3.1]nonane hydrochloride: Another bicyclic compound with a similar core structure but different substituents.
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride: A related compound with an oxygen atom in the bicyclic ring.
1,4-Diazabicyclo[3.2.1]octane dihydrochloride: A similar compound with a different substitution pattern.
Uniqueness
(1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is unique due to its specific stereochemistry and the presence of a benzyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C13H20Cl2N2 |
|---|---|
Poids moléculaire |
275.21 g/mol |
Nom IUPAC |
(1S,5R)-3-benzyl-3,8-diazabicyclo[3.2.1]octane;dihydrochloride |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-4-11(5-3-1)8-15-9-12-6-7-13(10-15)14-12;;/h1-5,12-14H,6-10H2;2*1H/t12-,13+;; |
Clé InChI |
KJUQKNNIOPKKTE-FQDOXHKTSA-N |
SMILES isomérique |
C1C[C@H]2CN(C[C@@H]1N2)CC3=CC=CC=C3.Cl.Cl |
SMILES canonique |
C1CC2CN(CC1N2)CC3=CC=CC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


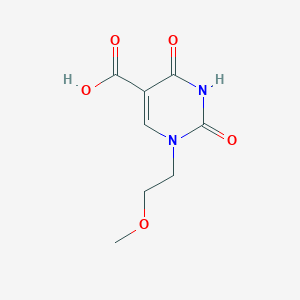

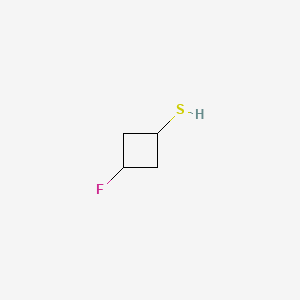

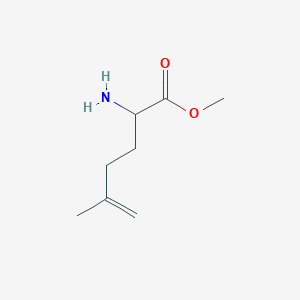
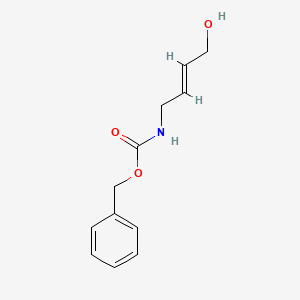
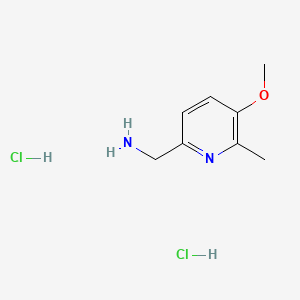
![8-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride](/img/structure/B13487677.png)
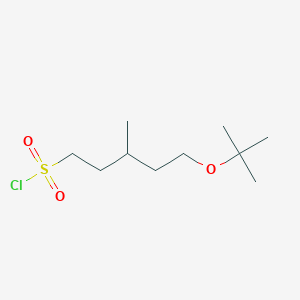
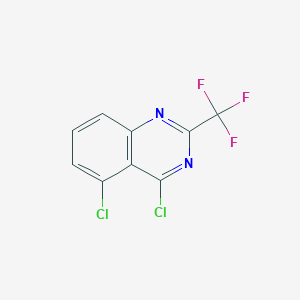
![1-(Bromomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane](/img/structure/B13487690.png)
![3-Methyl-1-azaspiro[3.3]heptane](/img/structure/B13487695.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13487699.png)
